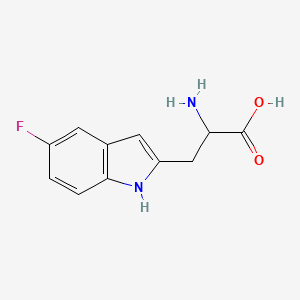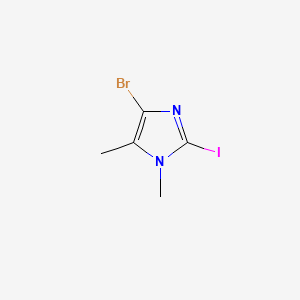
(1r)-1-(Chroman-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-1-(Chroman-4-yl)ethan-1-amine is an organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This particular compound features an amine group attached to the ethan-1-amine chain, making it a potentially interesting molecule for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(Chroman-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of a corresponding nitro compound. For instance, the nitro group on a precursor molecule can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the amine.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst to ensure efficient conversion of the precursor to the desired amine.
化学反応の分析
Types of Reactions
(1r)-1-(Chroman-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: As an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (1r)-1-(Chroman-4-yl)ethan-1-amine would depend on its specific interactions with biological targets. Generally, amine-containing compounds can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways would require further research to elucidate.
類似化合物との比較
Similar Compounds
(1r)-1-(Chroman-4-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
(1r)-1-(Chroman-4-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
(1r)-1-(Chroman-4-yl)methanamine: Similar structure but with a different carbon chain length.
Uniqueness
(1r)-1-(Chroman-4-yl)ethan-1-amine is unique due to its specific combination of the chroman ring system and the ethan-1-amine chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(1R)-1-(3,4-dihydro-2H-chromen-4-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7,12H2,1H3/t8-,9?/m1/s1 |
InChIキー |
MWCGQVCRFWZFFY-VEDVMXKPSA-N |
異性体SMILES |
C[C@H](C1CCOC2=CC=CC=C12)N |
正規SMILES |
CC(C1CCOC2=CC=CC=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


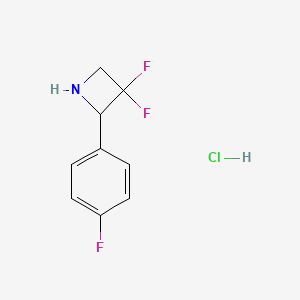

![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
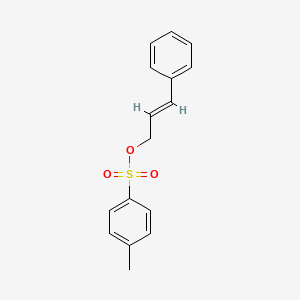
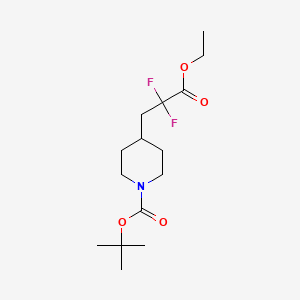
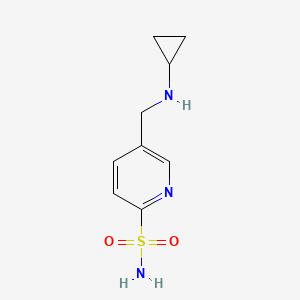
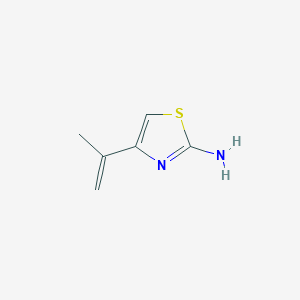

![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
